8-Fluoranthenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Fluoranthenol is an organic compound with the molecular formula C16H10O. It is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH). This compound is characterized by the presence of a hydroxyl group (-OH) attached to the eighth carbon of the fluoranthene structure. Fluoranthene itself is known for its fluorescence under UV light, and its derivatives, including this compound, share similar properties .
Vorbereitungsmethoden
The synthesis of 8-Fluoranthenol can be achieved through various synthetic routes. One common method involves the hydroxylation of fluoranthene. This process typically requires the use of strong oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under controlled conditions to introduce the hydroxyl group at the desired position .
Industrial production methods for this compound are less documented, but they likely involve similar hydroxylation reactions on a larger scale, with optimizations for yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of these processes .
Analyse Chemischer Reaktionen
8-Fluoranthenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of fluorenone derivatives.
Reduction: The compound can be reduced to form fluoranthene by removing the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride (LiAlH4), and halogenating agents like thionyl chloride (SOCl2). The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
8-Fluoranthenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other fluoranthene derivatives and as a model compound in studies of PAH behavior and reactivity.
Biology: Its fluorescence properties make it useful in biological imaging and as a fluorescent probe for detecting specific biomolecules.
Medicine: Research is ongoing into its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: It is used in the production of fluorescent dyes and materials, as well as in environmental monitoring to detect PAH contamination .
Wirkmechanismus
The mechanism of action of 8-Fluoranthenol is primarily related to its ability to interact with biological molecules through its hydroxyl group. This interaction can lead to the formation of hydrogen bonds and other non-covalent interactions, affecting the function of proteins and other biomolecules. The fluorescence properties of this compound also allow it to be used as a probe to study molecular interactions and pathways .
Vergleich Mit ähnlichen Verbindungen
8-Fluoranthenol can be compared with other hydroxylated PAHs, such as 1-Hydroxyfluoranthene and 2-Hydroxyfluoranthene. These compounds share similar structures but differ in the position of the hydroxyl group, which can affect their chemical reactivity and applications. For example, 1-Hydroxyfluoranthene may have different fluorescence properties and reactivity compared to this compound, highlighting the importance of the hydroxyl group’s position .
Eigenschaften
CAS-Nummer |
34049-45-1 |
---|---|
Molekularformel |
C16H10O |
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
fluoranthen-8-ol |
InChI |
InChI=1S/C16H10O/c17-11-7-8-12-13-5-1-3-10-4-2-6-14(16(10)13)15(12)9-11/h1-9,17H |
InChI-Schlüssel |
CKIAQYLZYXKFNK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C=C(C=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.